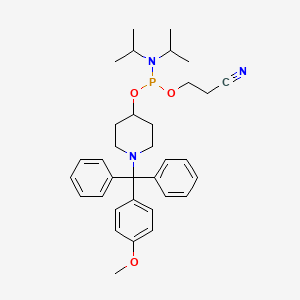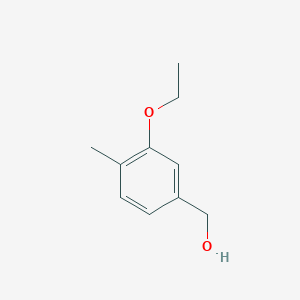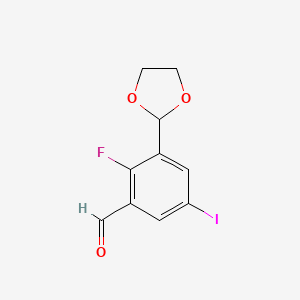
3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom, an iodine atom, and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and iodine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzoic acid.
Reduction: 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. The fluorine and iodine atoms can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxolan-2-yl)-2-fluorobenzaldehyde: Lacks the iodine atom, which may affect its reactivity and applications.
3-(1,3-Dioxolan-2-yl)-5-iodobenzaldehyde: Lacks the fluorine atom, which may influence its photophysical properties.
2-Fluoro-5-iodobenzaldehyde: Lacks the 1,3-dioxolane ring, which may affect its stability and reactivity.
Uniqueness
3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde is unique due to the combination of the 1,3-dioxolane ring, fluorine, and iodine atoms. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8FIO3 |
|---|---|
Molecular Weight |
322.07 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde |
InChI |
InChI=1S/C10H8FIO3/c11-9-6(5-13)3-7(12)4-8(9)10-14-1-2-15-10/h3-5,10H,1-2H2 |
InChI Key |
AJNIRNSJFIEHBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2F)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


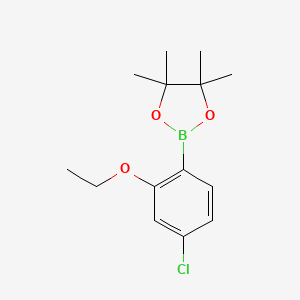
![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)

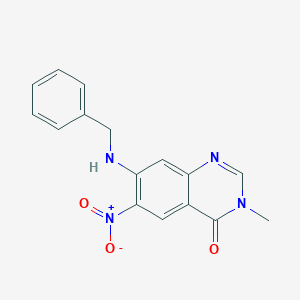


![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
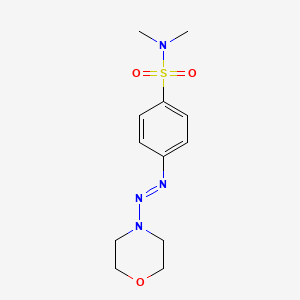
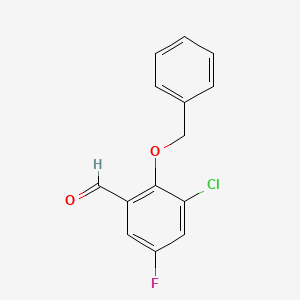
![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)
